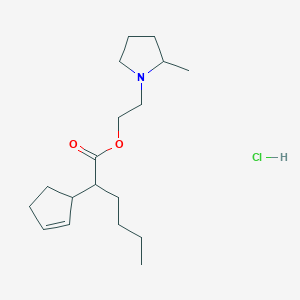
2-(2-Methylpyrrolidin-1-yl)ethyl 2-cyclopent-2-en-1-ylhexanoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylpyrrolidin-1-yl)ethyl 2-cyclopent-2-en-1-ylhexanoate;hydrochloride is a chemical compound with the molecular formula C18H31NO2·HCl. This compound is known for its unique structure, which includes a pyrrolidine ring, a cyclopentene ring, and a hexanoate ester group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpyrrolidin-1-yl)ethyl 2-cyclopent-2-en-1-ylhexanoate;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of 2-methylpyrrolidine with an appropriate alkylating agent.
Esterification: The esterification of 2-cyclopent-2-en-1-ylhexanoic acid with the pyrrolidine derivative is carried out using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methylpyrrolidin-1-yl)ethyl 2-cyclopent-2-en-1-ylhexanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
2-(2-Methylpyrrolidin-1-yl)ethyl 2-cyclopent-2-en-1-ylhexanoate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-Methylpyrrolidin-1-yl)ethyl 2-cyclopent-2-en-1-ylhexanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Methylpyrrolidin-1-yl)ethyl 2-cyclopentyl-2-phenylacetate;hydrochloride
- 2-(2-Methylpyrrolidin-1-yl)ethyl 2-cyclopentyl-2-phenylpropanoate;hydrochloride
Uniqueness
2-(2-Methylpyrrolidin-1-yl)ethyl 2-cyclopent-2-en-1-ylhexanoate;hydrochloride is unique due to its specific combination of functional groups and structural features. The presence of both the pyrrolidine and cyclopentene rings, along with the hexanoate ester group, imparts distinct chemical and biological properties that differentiate it from similar compounds .
Propriétés
Numéro CAS |
6291-45-8 |
|---|---|
Formule moléculaire |
C18H32ClNO2 |
Poids moléculaire |
329.9 g/mol |
Nom IUPAC |
2-(2-methylpyrrolidin-1-yl)ethyl 2-cyclopent-2-en-1-ylhexanoate;hydrochloride |
InChI |
InChI=1S/C18H31NO2.ClH/c1-3-4-11-17(16-9-5-6-10-16)18(20)21-14-13-19-12-7-8-15(19)2;/h5,9,15-17H,3-4,6-8,10-14H2,1-2H3;1H |
Clé InChI |
ZCAVEBOANCTYER-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C1CCC=C1)C(=O)OCCN2CCCC2C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


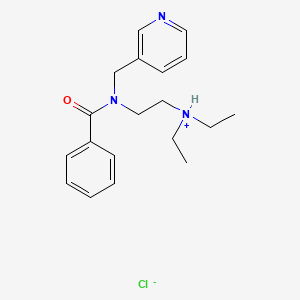
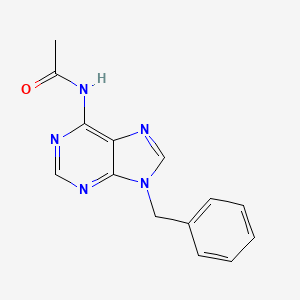
![4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline](/img/structure/B15344505.png)
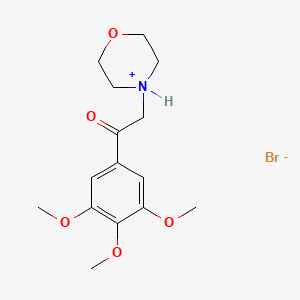
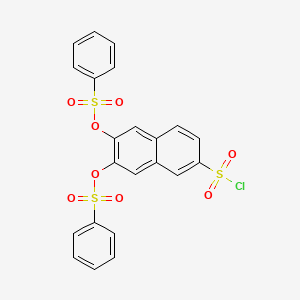

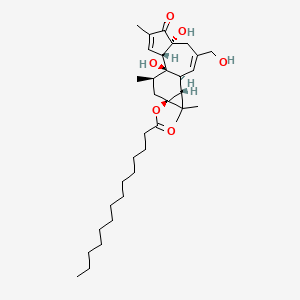
![4-[3-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propyl]morpholine;trihydrate;trihydrochloride](/img/structure/B15344554.png)
![1-[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;1-[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;zirconium(4+);dichloride](/img/structure/B15344558.png)
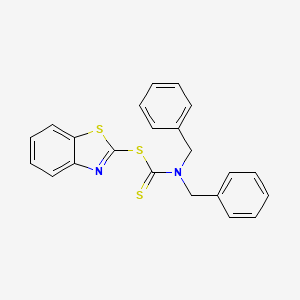
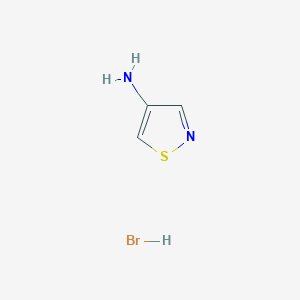
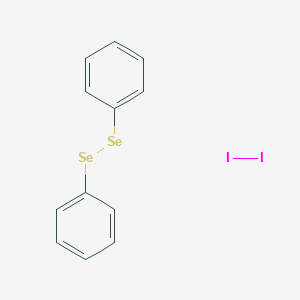

![(Z)-7-[(1R,2R,3R,5S)-5-Acetoxy-3-hydroxy-2-((E)-(S)-3-hydroxy-oct-1-enyl)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B15344580.png)
